molecular formula C11H14O5 B13042965 Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate CAS No. 91971-80-1

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate

Cat. No.: B13042965
CAS No.: 91971-80-1
M. Wt: 226.23 g/mol
InChI Key: TWXOIQCZZDINQV-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2,3-dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate typically involves the esterification of 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water\text{3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalyst​Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyethyl)-2-hydroxybenzoate
  • Methyl 3-(2,3-dihydroxypropyl)-4-hydroxybenzoate
  • Methyl 3-(2,3-dihydroxypropyl)-2-methoxybenzoate

Uniqueness

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dihydroxypropyl moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

91971-80-1

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate

InChI

InChI=1S/C11H14O5/c1-16-11(15)9-4-2-3-7(10(9)14)5-8(13)6-12/h2-4,8,12-14H,5-6H2,1H3

InChI Key

TWXOIQCZZDINQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)CC(CO)O

Origin of Product

United States

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